molecular formula C10H13ClN2OS B4715266 N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)thiourea CAS No. 52266-74-7

N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)thiourea

Cat. No. B4715266
CAS RN: 52266-74-7
M. Wt: 244.74 g/mol
InChI Key: STAWXIIFVPXACD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)thiourea, also known as CMHETU, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioureas, which are known for their diverse biological activities. CMHETU has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, this compound has been shown to possess anticancer properties, which can help to inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)thiourea in lab experiments is its wide range of pharmacological properties. This makes it a versatile compound that can be used to investigate various biological processes. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)thiourea. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its pharmacological effects. Additionally, research is needed to investigate the potential toxicity of this compound and to develop strategies to mitigate its toxicity. Finally, research is needed to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(2-hydroxyethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c1-7-8(11)3-2-4-9(7)13-10(15)12-5-6-14/h2-4,14H,5-6H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAWXIIFVPXACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366813
Record name 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52266-74-7
Record name 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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